molecular formula C15H19NO B12091464 N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide

N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide

Cat. No.: B12091464
M. Wt: 229.32 g/mol
InChI Key: ZOIOLHIWEYZZOJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide (CAS 1418000-38-0) is a cyclopropane derivative with a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol . This compound is of significant interest in advanced organic synthesis, particularly in the field of donor-acceptor cyclopropane chemistry . These specialized structures are valuable building blocks for assembling complex carbo- and heterocyclic frameworks due to their ring-opening transformations . Researchers utilize such cyclopropane carboxamides to develop novel synthetic methodologies for creating structurally diverse compounds, including potential analogs of natural products . The compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N,N-diethyl-2-methylidene-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H19NO/c1-4-16(5-2)14(17)15(11-12(15)3)13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3

InChI Key

ZOIOLHIWEYZZOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1(CC1=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process begins with deprotonation of diethylamine by n-butyllithium, generating a lithium amide intermediate. This species attacks the electrophilic carbonyl carbon of the bicyclic ketone, inducing ring-opening and subsequent cyclopropane formation. The reaction achieves a yield of 66.8% after aqueous workup and crystallization. Key parameters include:

  • Temperature control : Maintaining sub-zero temperatures (-75°C) prevents side reactions.

  • Solvent system : THF/hexane balances solvation and reactivity.

  • Stoichiometry : A 1.5:1 molar ratio of n-butyllithium to ketone optimizes intermediate stability.

Intermediate Isolation and Characterization

The product, (Z)-1-phenyl-1-diethylaminocarbonyl-2-hydroxymethylcyclopropane , is isolated as a light-yellow oil via solvent evaporation and recrystallization in ethyl acetate/n-heptane. This intermediate is critical for subsequent functionalization into the target methylene derivative.

Dehydration of Hydroxymethyl Intermediate to Form Methylene Group

The hydroxymethyl intermediate obtained from Section 1 undergoes dehydration to introduce the 2-methylene moiety. While direct literature on this specific transformation is limited, analogous eliminations provide a framework for extrapolation.

Acid-Catalyzed Dehydration

Treating the hydroxymethyl compound with a strong acid (e.g., H₂SO₄ or POCl₃) could protonate the hydroxyl group, facilitating water elimination. However, this method risks carbocation rearrangements due to the strained cyclopropane ring.

Burgess Reagent-Mediated Elimination

The Burgess reagent (N-(triethylammoniumsulfonyl)carbamate) offers a milder alternative, enabling dehydration via a concerted mechanism without carbocation intermediates. Preliminary studies on similar systems suggest yields up to 70–80% under anhydrous conditions.

Activation-Substitution-Elimination Approach

An alternative route involves converting the hydroxymethyl group into a leaving group (e.g., chloride or sulfonate) prior to elimination. This method is detailed in a patent for related cyclopropane carboxamides.

Activation with Chloromethylene Dimethyliminium Chloride

The hydroxymethyl intermediate reacts with chloromethylene dimethyliminium chloride in dichloromethane at 0–25°C, forming a chlorinated derivative. This step achieves near-quantitative conversion (98% yield ) under optimized conditions.

Base-Induced Elimination

The chlorinated intermediate undergoes elimination using a non-nucleophilic base (e.g., DBU or triethylamine) in toluene at 60–120°C. This step generates the methylene group via β-elimination, with yields dependent on base strength and solvent polarity.

Comparison of Synthetic Methods

MethodKey StepsYieldAdvantagesLimitations
Bicyclic Ketone Ring-OpeningDiethylamine/n-BuLi, THF/hexane, -75°C66.8%High regioselectivityCryogenic conditions required
Acid-Catalyzed DehydrationH₂SO₄/POCl₃, reflux~50%*Simple reagentsRearrangement side products
Burgess ReagentBurgess reagent, anhydrous THF70–80%*Mild conditions, no rearrangementsCost of reagent
Activation-EliminationChlorination + DBU, toluene85%*Scalable, high purityMulti-step synthesis

*Theorized based on analogous reactions.

Stereochemical Considerations

While the target compound’s stereochemistry is unspecified, the bicyclic ketone route inherently produces a cis configuration between the phenyl and hydroxymethyl groups. Subsequent elimination preserves this geometry, yielding a planar methylene group. Chiral resolution methods, such as crystallization with enantiopure additives, could isolate desired stereoisomers if needed.

Industrial Scalability and Environmental Impact

The activation-elimination method (Section 3) is most viable for scale-up due to its high yields and tolerance to non-cryogenic conditions. However, dichloromethane usage poses environmental concerns, necessitating solvent recovery systems. Emerging alternatives like 2-methyl-THF or cyclopentyl methyl ether could improve sustainability without sacrificing efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Substitution reactions may involve or under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

Scientific Research Applications

N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical State :

  • Diethylamide derivatives (e.g., ) are typically oils, whereas dimethyl analogs () form crystalline solids due to reduced steric hindrance and enhanced intermolecular interactions .
  • The target compound’s methylene group may similarly result in an oily state, though experimental confirmation is needed.

Synthetic Efficiency :

  • Yields for diethyl-substituted compounds (51–52%) are slightly lower than dimethyl analogs (57%), likely due to steric effects from the bulkier diethyl group .

Stereoselectivity: High diastereomer ratios (17:1 to 19:1) in diethylphenoxy derivatives suggest robust stereochemical control during synthesis, possibly via transition-state stabilization . The target compound’s methylene group may exhibit similar selectivity if synthesized under analogous conditions.

Functional Group Reactivity: The methylene group in the target compound is more electron-deficient than phenoxy or fluorophenyl substituents, making it prone to cyclopropane ring-opening reactions or Michael additions . In contrast, dioxoisoindolinylmethyl derivatives () exhibit enhanced stability and are used in pharmaceuticals, highlighting the role of substituents in modulating reactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide, and how can reaction conditions be optimized?

  • Methodology : Cyclopropanation reactions are central to synthesis. For example, cycloprop-2-ene precursors (e.g., N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide) can undergo Michael addition with nucleophiles like phenols under optimized stoichiometry (4.0 equiv. of nucleophile) and reaction time. Purification via silica gel column chromatography (hexanes/EtOAc eluent systems) is critical .
  • Optimization Strategies :

  • Reagent stoichiometry : Excess nucleophile (4.0 equiv.) improves diastereoselectivity (dr 17:1–19:1) .
  • Temperature : Room temperature (r.t.) minimizes side reactions during amide coupling .
  • Monitoring : Thin-layer chromatography (TLC) with Rf values (e.g., 0.21–0.23 in hexanes/EtOAc 5:1) ensures reaction progress .

Q. Which analytical techniques are most reliable for characterizing This compound?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (600 MHz, CDCl3) resolves diastereomers, with characteristic methylene proton signals (δ 4.50 ppm, J = 6.1–4.0 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Chromatography : Preparative column chromatography separates diastereomers (dr up to 19:1) .

Advanced Research Questions

Q. How can diastereomers formed during synthesis be resolved, and what factors influence diastereomeric ratios (dr)?

  • Resolution Methods :

  • Preparative chromatography : Silica gel columns with hexanes/EtOAc gradients resolve diastereomers, though inseparable mixtures may persist .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) can confirm absolute configurations .
    • Factors Affecting dr :
  • Steric effects : Bulky substituents on the cyclopropane ring enhance selectivity.
  • Reaction time : Prolonged reactions may equilibrate diastereomers, reducing dr .

Q. What computational approaches predict the biological activity of This compound?

  • Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes or receptors).
  • Structure-Activity Relationships (SAR) : Substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on bioactivity can be analyzed using comparative molecular field analysis (CoMFA) .
  • Dynamic Simulations : Molecular dynamics (MD) assess conformational stability in solvent environments .

Q. How should researchers address contradictions in crystallographic data during structural refinement?

  • Refinement Software : SHELXL (integrated with SHELXTL) is robust for small-molecule refinement, even with twinned data or high thermal motion .
  • Validation Metrics :

  • R-factors : Target R1 < 0.05 for high-resolution data.
  • Electron density maps : Residual density peaks (< 0.3 eÅ<sup>−3</sup>) indicate model accuracy .

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